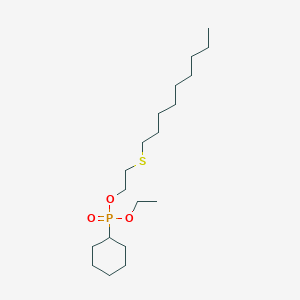
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential bioactivity and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation . This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods. The reaction conditions often include the use of strong bases and solvents to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. The process can be optimized by adjusting the microwave power, reaction time, and the concentration of reactants to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential bioactivity and can be used in studies related to enzyme inhibition and molecular recognition.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and the inhibition of cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-ethoxy-6-methyl-
- 4,6-Diphenylpyrimidin-2-amine derivatives
Comparison: Compared to similar compounds, 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
61539-07-9 |
|---|---|
Formule moléculaire |
C14H16ClN3O |
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-4-methyl-6-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C14H16ClN3O/c1-3-8-19-13-12(9(2)17-14(16)18-13)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H2,16,17,18) |
Clé InChI |
GKMIJSKYBBAIAC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

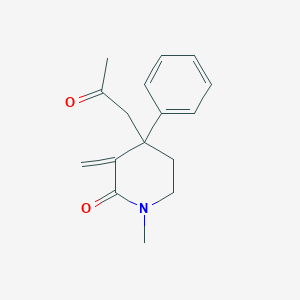
![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
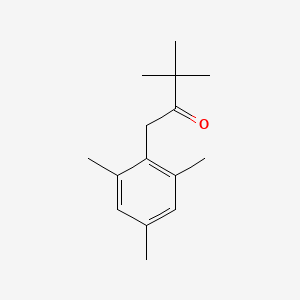
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
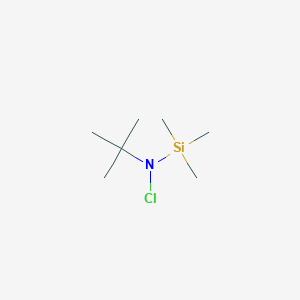
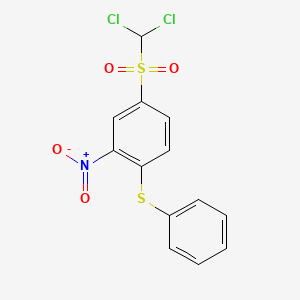
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
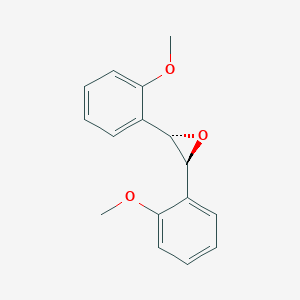
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
